molecular formula C11H13FN2O2S B14905643 n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide

n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide

Cat. No.: B14905643
M. Wt: 256.30 g/mol
InChI Key: BLQVKZSHZQFTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide: is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a cyanopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with n-methyl-2-cyanopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The cyanopropyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

    Reduction: n-(2-Aminopropyl)-4-fluoro-n-methylbenzenesulfonamide.

    Oxidation: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonyl fluoride.

Scientific Research Applications

Chemistry: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features may allow for the development of inhibitors or modulators with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyanopropyl group may also interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonyl fluoride
  • n-(2-Aminopropyl)-4-fluoro-n-methylbenzenesulfonamide
  • 4-Fluorobenzenesulfonamide derivatives

Uniqueness: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide is unique due to the presence of both a cyanopropyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules further enhances its versatility and utility in scientific research.

Properties

Molecular Formula

C11H13FN2O2S

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-cyanopropyl)-4-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C11H13FN2O2S/c1-9(7-13)8-14(2)17(15,16)11-5-3-10(12)4-6-11/h3-6,9H,8H2,1-2H3

InChI Key

BLQVKZSHZQFTSE-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)S(=O)(=O)C1=CC=C(C=C1)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.